N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound with a molecular formula of C19H25FN2O4S
Preparation Methods
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 2-bromoacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA .
Comparison with Similar Compounds
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(2-methyl-2-propanyl)-5-oxo-3-pyrrolidinecarboxamide: This compound has additional functional groups, making it more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25FN2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-18-5-3-4-14-24(18)29(26,27)20-12-8-17(9-13-20)23-21(25)15-28-19-10-6-16(22)7-11-19/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) |
InChI Key |
GSDBPNXVPSALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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